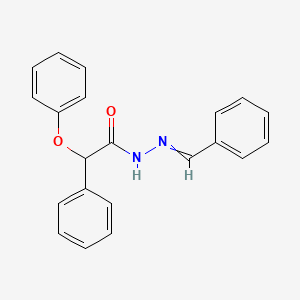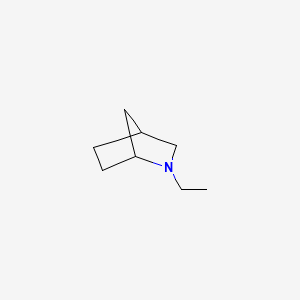
2-Ethyl-2-azabicyclo(2.2.1)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-azabicyclo(221)heptane is a bicyclic compound that features a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-ethyl-2-azabicyclo(2.2.1)heptane involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the bis-hydroxylation of a product of general formula, which can be carried out using potassium permanganate or osmium tetroxide in the presence of N-methyl morpholine-oxide or triethylamine-oxide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-2-azabicyclo(2.2.1)heptane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can react with electrophilic reagents to give addition products. Reaction with m-chloroperoxybenzoic acid (MCPBA) can yield epoxides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, potassium permanganate, osmium tetroxide, and MCPBA. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation.
Major Products: The major products formed from the reactions of this compound include epoxides, hydroxylated derivatives, and various bridged aza-bicyclic structures .
Applications De Recherche Scientifique
2-Ethyl-2-azabicyclo(2.2.1)heptane has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of complex organic molecules. In biology and medicine, its unique structure makes it a valuable scaffold for drug discovery and development. The compound’s ability to undergo various chemical reactions also makes it useful in industrial applications, such as the production of pharmaceuticals and fine chemicals .
Mécanisme D'action
The mechanism of action of 2-ethyl-2-azabicyclo(2.2.1)heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-ethyl-2-azabicyclo(2.2.1)heptane include 2-azabicyclo(2.2.1)heptane, 2,5-diazabicyclo(2.2.1)heptane, and 2-azabicyclo(3.2.1)octane .
Uniqueness: What sets this compound apart from its similar compounds is its ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature can make it more suitable for specific applications, such as drug development and organic synthesis .
Propriétés
Numéro CAS |
4492-38-0 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
2-ethyl-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H15N/c1-2-9-6-7-3-4-8(9)5-7/h7-8H,2-6H2,1H3 |
Clé InChI |
WCBKFFPLWHRVII-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


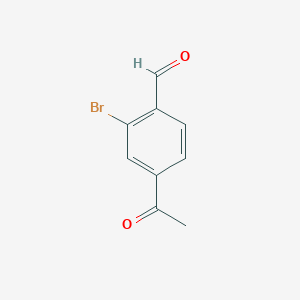
![tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
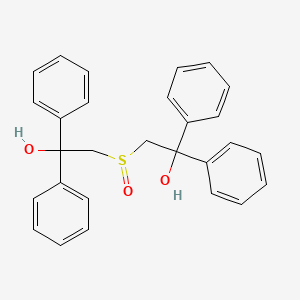


![N-[4-(4-benzamidophenyl)phenyl]benzamide](/img/structure/B13993319.png)
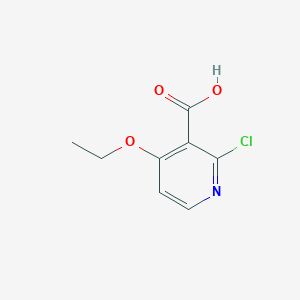
![1-[5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13993327.png)
![N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline](/img/structure/B13993331.png)
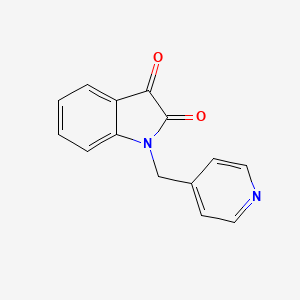
![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)
![Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester](/img/structure/B13993346.png)
